molecular formula C11H7ClOS B102870 5-Phenyl-2-Thiophenecarbonyl Chloride CAS No. 17361-89-6

5-Phenyl-2-Thiophenecarbonyl Chloride

Cat. No.: B102870
CAS No.: 17361-89-6
M. Wt: 222.69 g/mol
InChI Key: DAQWIBBCMYIUFA-UHFFFAOYSA-N
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Description

5-Phenyl-2-Thiophenecarbonyl Chloride is a useful research compound. Its molecular formula is C11H7ClOS and its molecular weight is 222.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQWIBBCMYIUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379976
Record name 5-Phenyl-2-Thiophenecarbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17361-89-6
Record name 5-Phenyl-2-Thiophenecarbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Notes & Protocols: 5-Phenyl-2-Thiophenecarbonyl Chloride as a Premier Acylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Strategic Importance in Modern Synthesis

5-Phenyl-2-Thiophenecarbonyl Chloride is a highly reactive and versatile acylating agent, distinguished by the presence of a phenyl-substituted thiophene core. This unique structural motif is of significant interest in medicinal chemistry and materials science. The thiophene ring serves as a bioisostere for a phenyl ring, while the additional phenyl group can engage in crucial π-stacking interactions with biological targets, such as the active sites of kinases. Its utility as a synthetic intermediate is prominent in the development of pharmaceuticals and agrochemicals.[1] For instance, analogous compounds like 5-chlorothiophene-2-carbonyl chloride are key building blocks for anticoagulants like Rivaroxaban, highlighting the importance of this class of reagents in drug discovery.[2]

This document serves as a comprehensive guide for researchers, providing not only detailed protocols but also the underlying chemical principles and strategic considerations for employing this compound in various acylation reactions.

Reagent Profile: Physicochemical Properties and Safety

Understanding the fundamental properties and handling requirements of this compound is paramount for its safe and effective use. While specific data for the 5-phenyl derivative is consolidated from supplier information and analogous compounds, the general characteristics of thiophenecarbonyl chlorides provide a reliable framework.

Table 1: Physicochemical Data of Thiophene Acyl Chlorides

Property Data (for analogous 2-Thiophenecarbonyl Chloride) Reference
CAS Number 5271-67-0 [3]
Molecular Formula C₅H₃ClOS [3]
Molecular Weight 146.60 g/mol [3]
Appearance Clear colorless to yellow-grey liquid [4]
Boiling Point 205-208 °C [3]
Density ~1.37 g/mL [3]
Refractive Index ~1.590 [3]

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C |[5] |

Critical Safety & Handling Protocols

This compound, like other acyl chlorides, is a corrosive and moisture-sensitive compound.[6][7] Adherence to strict safety protocols is non-negotiable.

  • Moisture Sensitivity: The compound reacts readily with water and other protic solvents, hydrolyzing to the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[6][8]

  • Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[6] Always handle this reagent inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene are recommended), a lab coat, and splash-proof safety goggles with a face shield.

  • Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and water, as these can lead to vigorous and potentially hazardous reactions.[6][8]

  • Disposal: Waste should be quenched carefully with a non-protic solvent like toluene before being slowly added to a basic solution (e.g., sodium bicarbonate) for neutralization. Dispose of chemical waste in accordance with local, regional, and national regulations.[6]

The Chemistry of Acylation: Mechanism & Reactivity

Acylation is a fundamental transformation in organic synthesis involving the addition of an acyl group (R-C=O) to a molecule. This compound acts as an electrophilic source of the 5-phenyl-2-thenoyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-Dried Glassware reagents Dissolve Substrate (Amine, Alcohol, Aromatic) start->reagents solvent Anhydrous Solvent solvent->reagents inert Inert Atmosphere (N2 or Ar) inert->reagents add_acyl Add 5-Phenyl-2-Thiophenecarbonyl Chloride (often dropwise at 0 °C) reagents->add_acyl stir Stir at RT or Heat (Reaction Monitoring by TLC/LC-MS) add_acyl->stir quench Quench Reaction (e.g., with water or sat. NaHCO3) stir->quench extract Liquid-Liquid Extraction quench->extract purify Purification (Column Chromatography, Recrystallization, or Distillation) extract->purify end_node Characterization (NMR, MS, IR) purify->end_node caption Fig 1. General experimental workflow for acylation reactions.

Fig 1. General experimental workflow for acylation reactions.

The core mechanism involves two key steps: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to restore the carbonyl double bond.[9]

Sources

Application Notes and Protocols for 5-Phenyl-2-Thiophenecarbonyl Chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Heterocyclic Scaffold

5-Phenyl-2-Thiophenecarbonyl chloride stands as a pivotal reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. As a bifunctional molecule, its reactivity is dominated by the highly electrophilic acyl chloride group, while the 5-phenyl-substituted thiophene ring provides a stable, aromatic core that is a known pharmacophore and a valuable component in conjugated materials. Thiophene and its derivatives are integral to numerous FDA-approved drugs, highlighting their significance in the development of novel therapeutics.[1]

The phenyl substitution at the 5-position of the thiophene ring not only influences the electronic properties of the molecule but also provides a key structural element for tuning the pharmacological or material properties of its derivatives. The acyl chloride functional group is a versatile handle for introducing the 5-phenyl-2-thenoyl moiety into a wide array of molecules through reactions with various nucleophiles. This guide provides detailed protocols for the most common and synthetically useful transformations of this compound, offering insights into the causality of experimental choices to empower researchers in their synthetic endeavors.

Reagent Profile and Handling

Before proceeding with the reaction protocols, it is essential to understand the properties and safe handling procedures for this compound.

PropertyValue
Chemical Formula C₁₁H₇ClOS
Molecular Weight 222.69 g/mol
CAS Number 17361-89-6
Appearance Typically a solid (may be a low-melting solid or oil)
Primary Hazard Corrosive, moisture-sensitive. Reacts with water to produce HCl gas.
Storage Store under an inert atmosphere (e.g., Nitrogen or Argon) in a cool, dry place.

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the acyl chloride.

  • Have a quenching agent (e.g., a solution of sodium bicarbonate) readily available to neutralize any spills.

Core Synthetic Protocols

The primary utility of this compound lies in its function as a potent acylating agent. The following protocols detail its application in the synthesis of amides, esters, and ketones, which are crucial intermediates in drug discovery and materials science.

Protocol 1: Synthesis of N-Substituted 5-Phenyl-2-Thiophenecarboxamides (Amidation)

Principle: This protocol employs the Schotten-Baumann reaction, where an amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[2] A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is used to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Amine Dissolve Amine & Triethylamine in Anhydrous DCM Cool Cool Amine Solution to 0 °C Amine->Cool AcylChloride Prepare Solution of This compound in Anhydrous DCM Addition Add Acyl Chloride Solution Dropwise AcylChloride->Addition Cool->Addition Stir Stir at Room Temperature (Monitor by TLC) Addition->Stir Wash Wash with H₂O, aq. HCl, aq. NaHCO₃, and Brine Stir->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify Characterize Characterize Product (¹H NMR, ¹³C NMR, MS) Purify->Characterize

Materials and Reagents:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (Et₃N) or Pyridine (as HCl scavenger)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the amine).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring amine solution over 15-20 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), 1 M HCl (2x, to remove excess amine and triethylamine), saturated NaHCO₃ solution (2x, to neutralize any remaining acid), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide is typically a solid. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if the product is an oil or if impurities are difficult to remove.

  • Self-Validation (Characterization): Confirm the identity and purity of the N-substituted 5-phenyl-2-thiophenecarboxamide using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the thiophene and phenyl protons, as well as protons from the amine portion.

    • ¹³C NMR: Confirm the presence of the amide carbonyl carbon and other expected carbon signals.

    • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

Protocol 2: Synthesis of 5-Phenyl-2-Thiophenecarboxylate Esters (Esterification)

Principle: Acyl chlorides readily react with alcohols to form esters.[3] The reaction is often catalyzed by a weak base, such as pyridine, which not only scavenges the HCl byproduct but also can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

reagents [label=<

+ R'-OH + Base·HCl

]; } Caption: General reaction scheme for ester synthesis.

Materials and Reagents:

  • This compound

  • Primary or secondary alcohol (e.g., methanol, ethanol, isopropanol, phenol)

  • Pyridine or N,N-Dimethylaminopyridine (DMAP, as catalyst)

  • Anhydrous solvent (e.g., DCM, THF, or diethyl ether)

  • Saturated aqueous copper(II) sulfate (CuSO₄) solution (for pyridine removal)

  • Standard work-up reagents (as in Protocol 1)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM. If the alcohol is less reactive, a catalytic amount of DMAP (0.1 eq.) can be added.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the alcohol solution.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer with 1 M HCl (2x). If pyridine was used, a subsequent wash with saturated aqueous CuSO₄ solution is highly effective at removing residual pyridine (the aqueous layer will turn deep blue). Follow with washes of saturated NaHCO₃ and brine.

  • Drying, Concentration, and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

  • Self-Validation (Characterization): Analyze the purified ester by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. The ester carbonyl typically appears at a different chemical shift in the ¹³C NMR spectrum compared to the amide carbonyl.

Protocol 3: Friedel-Crafts Acylation of Arenes

Principle: This reaction is a classic electrophilic aromatic substitution that installs an acyl group onto an aromatic ring, forming a ketone.[4] A strong Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which facilitates the departure of the chloride to form a highly electrophilic acylium ion intermediate.[5] This intermediate is then attacked by the electron-rich aromatic ring.

FC_Acylation_Mechanism Start Acyl Chloride + AlCl₃ Acylium Formation of Acylium Ion [R-C≡O]⁺ Start->Acylium Attack Electrophilic Attack by Arene Acylium->Attack Arene Aromatic Ring (e.g., Benzene) Arene->Attack Sigma Formation of Sigma Complex (Arenium Ion) Attack->Sigma Deprotonation Deprotonation by [AlCl₄]⁻ Sigma->Deprotonation Product Aryl Ketone Product + HCl + AlCl₃ Deprotonation->Product

Materials and Reagents:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene)

  • Ice-cold water and concentrated HCl

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and gas outlet (connected to a trap for HCl gas), place anhydrous AlCl₃ (1.2 eq.) and the anhydrous solvent.

  • Formation of Complex: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in the anhydrous solvent dropwise. Stir for 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Arene: Add the aromatic substrate (1.0-1.5 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After addition, allow the mixture to warm to room temperature or gently heat to reflux (e.g., 40-50 °C) for 1-4 hours.[6] Monitor the reaction by TLC or GC-MS.

  • Work-up - Hydrolysis: Cool the reaction mixture back to 0 °C and very cautiously quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl. This step is highly exothermic and releases HCl gas. The acid hydrolyzes the aluminum complex of the product ketone.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Drying, Concentration, and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting aryl-(5-phenyl-2-thienyl)methanone by recrystallization or column chromatography.

  • Self-Validation (Characterization): Confirm the structure of the ketone product by ¹H NMR, ¹³C NMR, IR (strong C=O stretch), and MS.

Conclusion and Future Perspectives

The protocols outlined in this guide demonstrate the core reactivity of this compound as a versatile acylating agent. The resulting amides, esters, and ketones are valuable building blocks for further synthetic transformations. Given the prevalence of the thiophene scaffold in pharmacologically active compounds, these derivatives serve as excellent starting points for the development of new drug candidates. Further exploration could involve using these derivatives in cross-coupling reactions to build more complex molecular architectures or investigating their applications in the synthesis of novel organic electronic materials.

References

  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48, 471–478. [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). 2-Thiophenecarbonyl chloride. [Link]

  • Haryadi, W., & Anggoro, D. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave Online Journal of Chemistry, 3(2), 47-54. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(13), 10865-10873. [Link]

  • Khan, Z., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7343. [Link]

  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]

  • Sharma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(9), 1636-1668. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Al-Ghorbani, M., et al. (2022). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Systematic Reviews in Pharmacy, 13(5), 62-72. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]

  • Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • ALLChemistry. (2021, June 22). Schotten-Baumann Reaction and its Mechanism [Video]. YouTube. [Link]

  • Leggio, A., et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Synfacts, 11(04), 0408. [Link]

  • Posakony, J. J., et al. (2009). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 5, 21. [Link]

  • El-Metwaly, N., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-18. [Link]

  • Google Patents. (n.d.). US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and 2,5-bis(2-benzoxazolyl)thiophene.
  • Leah4sci. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride [Video]. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • PubChem. (n.d.). 5-Phenyl-2-Thiophenecarboxylic Acid. National Center for Biotechnology Information. [Link]

  • Madhan, S., et al. (2017). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzothieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1032–1038. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Phenyl-2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 5-Phenyl-2-Thiophenecarbonyl Moiety

In the landscape of modern medicinal chemistry and materials science, the thiophene ring stands out as a "privileged scaffold". Its structural and electronic similarity to a phenyl ring, combined with its unique reactivity and ability to engage in hydrogen bonding through its sulfur atom, makes it a cornerstone in the design of novel bioactive molecules and functional materials. When functionalized with a phenyl group at the 5-position and an acyl chloride at the 2-position, 5-Phenyl-2-Thiophenecarbonyl Chloride emerges as a highly versatile and powerful building block for the synthesis of a diverse array of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. Moving beyond a simple recitation of procedures, we will delve into the mechanistic rationale behind these transformations, providing detailed, field-proven protocols and highlighting the critical parameters that ensure successful and reproducible outcomes. The applications of the resulting heterocyclic compounds in drug discovery, particularly as kinase inhibitors and antiviral agents, will also be discussed, underscoring the therapeutic potential unlocked by this key starting material.

Core Synthetic Applications: A Gateway to Diverse Heterocyclic Scaffolds

This compound is a reactive electrophile, primed for nucleophilic acyl substitution. This reactivity is the linchpin for its utility in constructing a variety of five- and six-membered heterocyclic rings. The general workflow involves the initial acylation of a suitable binucleophile, followed by an intramolecular cyclization/condensation step.

Application and Protocol Guide for the Synthesis of 5-Phenyl-2-thiophenecarboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the 5-Phenyl-2-thiophenecarboxamide Scaffold

The thiophene ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[1] Its presence in numerous FDA-approved drugs underscores its importance as a "privileged pharmacophore."[1] When functionalized with a phenyl group at the 5-position and an amide linkage at the 2-position, the resulting 5-phenyl-2-thiophenecarboxamide core structure offers a synthetically accessible and versatile scaffold for the development of novel therapeutic agents. The amide bond provides a crucial hydrogen bonding motif for molecular recognition, while the phenyl and thiophene rings can be further substituted to modulate the compound's physicochemical properties and target engagement. This guide provides a detailed exploration of the synthesis of these valuable compounds through the reaction of 5-phenyl-2-thiophenecarbonyl chloride with various amines.

Reaction Overview and Mechanism

The formation of an amide from an acyl chloride and an amine is a classic and highly efficient nucleophilic acyl substitution reaction. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate.

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (either a second equivalent of the amine or an added non-nucleophilic base) to yield the final, neutral amide product and a salt byproduct.

To drive the reaction to completion, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrogen chloride (HCl) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: Nucleophilic addition-elimination mechanism.

Experimental Protocols

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended to prevent hydrolysis of the acyl chloride.

  • Inert Atmosphere: The reaction is best performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Temperature Control: The reaction is often exothermic. Initial addition of the acyl chloride is typically carried out at 0 °C to control the reaction rate and minimize side reactions.

Protocol 1: Synthesis of N-Aryl-5-phenyl-2-thiophenecarboxamides

This protocol details the reaction of this compound with an aromatic amine, such as a substituted aniline.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound222.691.01.0
Substituted AnilineVaries1.11.1
Triethylamine (TEA)101.191.51.5
Dichloromethane (DCM), anhydrous-10 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.1 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-Alkyl-5-phenyl-2-thiophenecarboxamides

This protocol outlines the reaction with a primary or secondary aliphatic amine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound222.691.01.0
Aliphatic AmineVaries1.21.2
Triethylamine (TEA)101.191.51.5
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • Follow steps 1-5 from Protocol 1, substituting the aniline with the aliphatic amine and DCM with anhydrous THF.

  • After the addition, allow the reaction to stir at room temperature for 1-3 hours. The reaction with aliphatic amines is typically faster than with aromatic amines. Monitor by TLC.

  • Work-up and purification are similar to Protocol 1 (steps 7-11).

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification A Dissolve amine and base in anhydrous solvent B Cool to 0 °C A->B D Add acyl chloride solution dropwise B->D C Dissolve acyl chloride in anhydrous solvent C->D E Warm to RT and stir D->E F Monitor by TLC E->F G Quench with water F->G Reaction complete H Extract with organic solvent G->H I Wash with acid, base, and brine H->I J Dry and concentrate I->J K Recrystallization or Column Chromatography J->K

Caption: General experimental workflow for amide synthesis.

Data Presentation and Characterization

The synthesized 5-phenyl-2-thiophenecarboxamides can be characterized using standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR:

    • Amide N-H: A broad singlet typically observed between δ 8.0-9.5 ppm for secondary amides.

    • Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the thiophene ring.

    • Phenyl Protons: Multiplets in the aromatic region (δ 7.2-7.8 ppm).

    • Amine Substituent Protons: Signals corresponding to the specific amine used.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around δ 160-165 ppm.

    • Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm.

  • IR Spectroscopy:

    • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ for secondary amides.

    • C=O Stretch (Amide I band): A strong absorption band between 1640-1680 cm⁻¹.[2]

    • N-H Bend (Amide II band): An absorption band around 1510-1550 cm⁻¹.[2]

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed, corresponding to the calculated molecular weight of the product.

Troubleshooting and Field-Proven Insights

Problem Possible Cause Solution
Low or no product formation Inactive amine (protonated)Ensure the use of a sufficient amount of base (at least one equivalent for the HCl byproduct, often a slight excess is beneficial).
Hydrolysis of acyl chlorideUse anhydrous solvents and perform the reaction under an inert atmosphere.
Poorly reactive amineFor weakly nucleophilic amines (e.g., highly electron-deficient anilines), the reaction may require heating or a more polar solvent like DMF.
Presence of starting amine in the final product Insufficient acyl chlorideUse a slight excess (1.05-1.1 equivalents) of the acyl chloride.
Incomplete reactionIncrease the reaction time or temperature.
Formation of symmetrical urea byproduct Reaction of the amine with phosgene (if carbonyl chloride is used as a precursor to the acyl chloride)Ensure the acyl chloride is free of phosgene impurities.

Safety Precautions

  • This compound and related acyl chlorides are corrosive and lachrymatory. They react violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

  • The reaction can be exothermic . Use an ice bath for the initial addition and monitor the temperature.

References

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. 2021. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. 2023. [Link]

  • Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Advances. 2015. [Link]

  • Thiophene derivatives and process for preparation thereof.
  • Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2′-Bifurans and 2-(Thiophen-2-yl)-2′-furans. ResearchGate. 2021. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. 2024. [Link]

  • Synthesis of alkyl 5-aminothiophene-2 carboxylates. ResearchGate. 2024. [Link]

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. 2022. [Link]

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[3][4]thieno[3,2-j]phenanthridine and (E)-N-(2-(2-(benzo[b]thiophen-2-yl)vinyl)phenyl)-N-(prop-2-yn-1-yl)benzenesulfonamide. International Union of Crystallography. 2022. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. MDPI. 2023. [Link]

  • 5-Chlorothiophene-2-carbonyl Chloride. PubChem. [Link]

  • Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. ResearchGate. 2021. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Nature. 2024. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Phenyl-2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 5-Phenyl-2-Thiophenecarbonyl Chloride. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you overcome common challenges, improve yields, and ensure the highest purity of your final product.

The most prevalent route to synthesizing this compound is through the conversion of its parent carboxylic acid, 5-Phenyl-2-thiophenecarboxylic acid, using a suitable chlorinating agent. While seemingly straightforward, this nucleophilic acyl substitution reaction is nuanced. Success hinges on a precise understanding of reaction parameters, reagent choice, and purification techniques. This guide addresses the most frequently encountered issues in a direct question-and-answer format.

Core Synthesis and Catalytic Mechanism

The conversion of a carboxylic acid to an acyl chloride is a foundational reaction in organic synthesis. It transforms the poor leaving group of the hydroxyl (-OH) into an excellent leaving group, dramatically increasing the reactivity of the carbonyl group for subsequent transformations.[1][2] The most common and efficient method involves reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][3]

The role of catalytic DMF is crucial for an efficient reaction at lower temperatures. It reacts first with thionyl chloride to form the Vilsmeier reagent, which is a much more reactive electrophile than thionyl chloride itself. This intermediate then activates the carboxylic acid, leading to the formation of the acyl chloride with the regeneration of the DMF catalyst.

Vilsmeier_Catalysis_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Intermediate Activated Intermediate Vilsmeier->Intermediate + Carboxylic Acid CarboxylicAcid 5-Phenyl-2- tiophenecarboxylic Acid CarboxylicAcid->Intermediate Intermediate->Vilsmeier - Product (Catalyst Regeneration) Product 5-Phenyl-2-Thiophenecarbonyl Chloride Intermediate->Product + Cl⁻ Chloride Cl⁻ Chloride->Intermediate

Caption: Catalytic cycle for acyl chloride formation using SOCl₂ and DMF.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve this?

Low yield is the most common issue and can stem from several factors. A systematic approach is key to diagnosing the problem.

Causality & Solutions:

  • Incomplete Reaction: The conversion may not have reached completion.

    • Reason: Insufficient reaction time, low temperature, or impure reagents.

    • Solution:

      • Extend Reaction Time: Monitor the reaction until gas evolution (SO₂ and HCl) ceases completely. This is a strong visual indicator of completion.[4][5]

      • Increase Temperature: Gently refluxing the reaction mixture (typically in a solvent like toluene or neat) ensures the reaction goes to completion. A typical temperature is 60-80°C.[3]

      • Use Excess Chlorinating Agent: Employing a slight excess (1.2 to 1.5 equivalents) of thionyl chloride can drive the equilibrium towards the product.[3] If running the reaction neat, the excess SOCl₂ also serves as the solvent.

  • Product Degradation: The product, an acyl chloride, is highly reactive and susceptible to hydrolysis.

    • Reason: Exposure to atmospheric moisture or residual water in the starting material or solvent. Acyl chlorides readily react with water to revert to the carboxylic acid.[6]

    • Solution:

      • Ensure Dry Conditions: Dry all glassware in an oven before use. Use anhydrous solvents and ensure your starting carboxylic acid is thoroughly dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Anhydrous Workup: Perform the workup quickly and avoid aqueous washes if possible. The primary purification method should be distillation.

  • Mechanical Losses During Workup: Significant product can be lost during the purification steps.

    • Reason: The product is volatile or can be lost during transfers.

    • Solution:

      • Efficient Removal of Excess Reagent: Thionyl chloride is volatile (boiling point ~76°C). After the reaction is complete, it can be removed under reduced pressure (in a well-ventilated fume hood). Co-evaporation with an inert, high-boiling solvent like toluene can help remove the last traces.

      • Optimized Distillation: Purify the final product by vacuum distillation.[3][7] Using a short path distillation apparatus can minimize losses.

Q2: I'm observing significant impurities in my crude product. What are they likely to be and how can I prevent them?

The primary impurities are typically unreacted starting material, byproducts from side reactions, or residual solvent/reagents.

Common Impurities & Prevention:

ImpurityOriginPrevention & Removal Strategy
Unreacted Carboxylic Acid Incomplete reaction or hydrolysis of the product during workup.Ensure the reaction goes to completion (see Q1). Use strictly anhydrous conditions. The unreacted acid is non-volatile and will remain as residue during vacuum distillation.
Symmetric Anhydride Formed by the reaction of the acyl chloride product with unreacted carboxylic acid.Use a slight excess of the chlorinating agent to ensure all the carboxylic acid is consumed. This impurity can be difficult to remove by distillation due to similar boiling points.
Colored Byproducts Thiophene rings can be sensitive to strongly acidic conditions and heat, leading to polymerization or degradation.Avoid excessively high temperatures or prolonged reaction times. Using a solvent instead of running the reaction neat can help moderate the temperature. Ensure the thionyl chloride is of high purity (distill if necessary).
Residual Thionyl Chloride Excess reagent not fully removed.Thionyl chloride is relatively volatile. Remove it under vacuum before distilling the product. A co-distillation with toluene can be effective.[3]
Q3: How do I choose the optimal chlorinating agent and solvent for my synthesis?

Thionyl chloride is generally the preferred reagent for this conversion due to its effectiveness and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[4]

Comparison of Chlorinating Agents:

AgentFormulaByproductsKey AdvantagesKey Disadvantages
Thionyl Chloride SOCl₂SO₂(g), HCl(g)Gaseous byproducts are easily removed.[4] Cost-effective.Can cause charring with sensitive substrates if overheated.
Oxalyl Chloride (COCl)₂CO(g), CO₂(g), HCl(g)Very clean reaction with all gaseous byproducts. Often used for sensitive substrates.More expensive and more toxic than SOCl₂.
Phosphorus Pentachloride PCl₅POCl₃(l), HCl(g)Effective for a wide range of acids.Produces a liquid byproduct (POCl₃, b.p. 106°C) that must be separated by fractional distillation.[4]

Solvent Selection:

The reaction can be run "neat" (using excess thionyl chloride as the solvent) or in an inert solvent.

  • Neat: Simplifies the process as no solvent removal is needed. However, it requires a larger excess of the toxic reagent and can lead to darker product if the temperature is not well-controlled.

  • Inert Solvent: High-boiling inert solvents like toluene or dichloromethane (DCM) are excellent choices. They allow for better temperature control (reflux), reduce the amount of thionyl chloride needed, and can result in a cleaner crude product.

Q4: The workup and purification are proving difficult. What is a reliable protocol?

A robust workup and purification protocol is critical for obtaining high-purity this compound. The key is to remove the excess chlorinating agent and then isolate the product under vacuum.

Purification_Workflow Start Reaction Mixture (Product, Excess SOCl₂, Solvent) Step1 Rotary Evaporation (Remove Solvent & Excess SOCl₂) Start->Step1 1. Cool to RT Step2 High Vacuum Distillation (Short Path Apparatus) Step1->Step2 2. Transfer Crude Oil Product Pure Product (Clear, Pale Yellow Oil) Step2->Product Collect Distillate Waste Non-Volatile Residue (Unreacted Acid, Byproducts) Step2->Waste Residue

Caption: A streamlined workflow for the purification of acyl chlorides.

Detailed Protocol: Purification by Vacuum Distillation

  • Step 1: Reagent Removal: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent like DCM was used, remove it on a rotary evaporator. Then, apply a stronger vacuum to distill off the bulk of the excess thionyl chloride (b.p. 76°C).

  • Step 2: Setup for Vacuum Distillation: Assemble a short path distillation apparatus. Ensure all joints are well-greased and the system can hold a high vacuum.

  • Step 3: Distillation: Heat the crude oil gently using an oil bath. The product will distill under high vacuum. One literature procedure for the related 2-thiophenecarbonyl chloride reports distillation at a vapor temperature of approximately 63°C at 4 mmHg.[3] The 5-phenyl derivative will have a higher boiling point.

  • Step 4: Collection: Collect the distilled product, which should be a clear, pale-yellow oil, in a pre-weighed flask.

Q5: My final product seems to be degrading over time. What are the proper storage and handling procedures?

This compound is highly sensitive to moisture and will hydrolyze upon contact with air.[6] Proper storage is essential to maintain its purity and reactivity.

Storage and Handling Recommendations:

  • Inert Atmosphere: Store the product in a tightly sealed container (e.g., an amber glass bottle with a poly-lined cap) under an inert atmosphere of nitrogen or argon.

  • Refrigeration: Keep the container in a refrigerator (2-8°C) to slow down any potential degradation pathways.[8][9]

  • Handling: When using the product, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface. Handle quickly in a dry environment or glovebox if possible.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Google Patents. (1982).
  • Beilstein Journal of Organic Chemistry. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. [Link]

  • Chemguide. Converting carboxylic acids into acyl chlorides (acid chlorides). [Link]

  • Google Patents. (2018).
  • LookChem. CAS No.5271-67-0, 2-Thiophenecarbonyl chloride Suppliers, MSDS download. [Link]

  • PubChem. 5-Chlorothiophene-2-carbonyl Chloride. [Link]

  • Google Patents. (2017). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
  • ChemBK. 5-bromo-2-thiophenecarbonyl chloride. [Link]

  • YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

Sources

Technical Support Center: Catalyst Selection for Acylation with 5-Phenyl-2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding catalyst selection for acylation reactions using 5-Phenyl-2-Thiophenecarbonyl Chloride. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for Friedel-Crafts acylation with this compound?

The most common catalysts are Lewis acids.[1][2] For Friedel-Crafts acylation, a strong Lewis acid is typically required to activate the acyl chloride. The choice of catalyst depends on the reactivity of the substrate you are acylating. Commonly used Lewis acids include:

  • Aluminum chloride (AlCl₃): This is a very strong and frequently used Lewis acid for Friedel-Crafts acylations.[1][3][4] It is particularly effective for less reactive aromatic substrates.

  • Ferric chloride (FeCl₃): Another effective Lewis acid, sometimes used as a milder alternative to AlCl₃.[1]

  • Zinc chloride (ZnCl₂): Considered a milder Lewis acid, it can be particularly useful for acylating sensitive heterocyclic compounds where stronger Lewis acids might cause decomposition.[5]

  • Tin(IV) chloride (SnCl₄): A versatile Lewis acid used in various organic transformations, including Friedel-Crafts reactions.[2]

  • Boron trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂), it's another option for catalyzing acylation reactions.[6]

  • Zeolites (e.g., Hβ zeolite): These are solid acid catalysts that can promote Friedel-Crafts acylation and offer advantages in terms of being environmentally friendly and easy to regenerate.[7]

Q2: How do I choose the right Lewis acid catalyst for my specific substrate?

Catalyst selection is a critical parameter that depends primarily on the nucleophilicity of the substrate you intend to acylate.

  • For electron-rich aromatic and heterocyclic substrates: These are highly reactive substrates. You can often use milder Lewis acids like ZnCl₂ or FeCl₃ to avoid potential side reactions or degradation of the starting material. In some cases, with very activated systems, the reaction might proceed with even weaker catalysts or simply with heat.

  • For benzene and moderately activated aromatic rings: Aluminum chloride (AlCl₃) is the standard and most effective choice. It provides a good balance of reactivity to ensure efficient conversion.

  • For electron-deficient (deactivated) aromatic rings: Friedel-Crafts acylation is generally not successful with strongly deactivated rings (e.g., those with nitro, sulfonyl, or trifluoromethyl groups).[1][8] The electron-withdrawing nature of these groups makes the aromatic ring too poor a nucleophile to attack the acylium ion. In such cases, alternative synthetic routes should be considered.

Below is a decision-making workflow for catalyst selection:

sub Substrate Reactivity e_rich Electron-Rich (e.g., phenols, anilines, furans) sub->e_rich High neutral Neutral/Moderately Activated (e.g., benzene, toluene) sub->neutral Moderate e_poor Electron-Poor (e.g., nitrobenzene) sub->e_poor Low cat_mild Select Milder Catalyst (FeCl₃, ZnCl₂, Zeolites) e_rich->cat_mild cat_strong Select Strong Catalyst (AlCl₃) neutral->cat_strong cat_fail Reaction Likely to Fail Consider Alternative Synthesis e_poor->cat_fail

Caption: Catalyst selection workflow based on substrate reactivity.

Q3: What is the mechanistic role of the Lewis acid catalyst?

The Lewis acid catalyst is essential for generating the highly electrophilic species required for the acylation, which is the acylium ion.[3][8] The mechanism proceeds as follows:

  • Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the this compound. This coordination polarizes the carbon-chlorine bond, making the chlorine a better leaving group.[1][9]

  • Formation of the Acylium Ion: The polarized complex can then dissociate to form a resonance-stabilized acylium ion and the [AlCl₄]⁻ complex.[3][9] The acylium ion is a potent electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate acts as a nucleophile and attacks the acylium ion. This step forms a carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: The [AlCl₄]⁻ complex abstracts a proton from the carbon bearing the newly added acyl group, which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst and forms HCl as a byproduct.

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Re-aromatization Acyl_Chloride 5-Phenyl-2-Thiophenecarbonyl Chloride Complex Activated Complex Acyl_Chloride->Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion Acylium Ion (Electrophile) Complex->Acylium_Ion Ionization Aromatic_Ring Aromatic Substrate Sigma_Complex Sigma Complex (Intermediate) Aromatic_Ring->Sigma_Complex + Acylium Ion Product Acylated Product Sigma_Complex->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

Q4: Why is a stoichiometric amount of AlCl₃ often required for Friedel-Crafts acylation?

While AlCl₃ acts as a catalyst, in practice, more than a stoichiometric amount is often necessary. This is because the aluminum chloride, being a Lewis acid, can form a strong complex with the carbonyl oxygen of the ketone product.[1] This complexation deactivates the Lewis acid, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of AlCl₃ per equivalent of the acyl chloride is typically used to drive the reaction to completion. A subsequent aqueous workup is required to hydrolyze this complex and isolate the final product.

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Low or No Product Yield Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and may have been deactivated by moisture.Use freshly opened or properly stored anhydrous Lewis acid. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Substrate: The aromatic substrate has strong electron-withdrawing groups.Friedel-Crafts acylation is generally not feasible for strongly deactivated rings.[1][8] An alternative synthetic strategy may be required.
Insufficient Catalyst Activity: The chosen Lewis acid is too mild for the specific substrate.If using a mild catalyst like ZnCl₂ on a moderately activated ring, switch to a stronger catalyst such as AlCl₃.
Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.Gradually increase the reaction temperature while monitoring for side product formation. Some reactions may require refluxing.
Formation of Multiple Products or Isomers Substrate Directing Effects: The substrate has existing substituents that can direct acylation to multiple positions (ortho, meta, para).This is an inherent property of the substrate. The product mixture may require careful chromatographic separation.
High Reaction Temperature: Elevated temperatures can sometimes lead to reduced regioselectivity or side reactions.Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.
Catalyst-Induced Isomerization: In some rare cases, the catalyst might promote isomerization of the product.Use the minimum effective amount of catalyst and a shorter reaction time.
Reaction Stalls or is Incomplete Catalyst Deactivation: The catalyst has been consumed by complexation with the product ketone.As discussed, a stoichiometric amount of a strong Lewis acid like AlCl₃ is often necessary.[1] Ensure at least one full equivalent is used.
Insoluble Reactants: One of the reactants may not be fully soluble in the chosen solvent, limiting the reaction rate.Select a solvent in which all reactants are soluble. Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene (for deactivated substrates).
Difficult Product Purification Stable Product-Catalyst Complex: The ketone product forms a very stable complex with the Lewis acid, making workup difficult.During workup, pour the reaction mixture slowly into ice-cold dilute acid (e.g., HCl). This will hydrolyze the aluminum complexes and move the inorganic salts into the aqueous layer for easier separation.
Emulsion during Workup: The presence of aluminum salts can sometimes lead to the formation of emulsions during aqueous extraction.Add more of the organic solvent or a small amount of a different solvent to help break the emulsion. Gentle stirring or centrifugation can also be effective.
Experimental Protocol: General Procedure for Acylation of an Aromatic Substrate

This protocol provides a general guideline. Specific quantities and conditions should be optimized for each unique substrate.

Materials:

  • This compound

  • Aromatic substrate (e.g., Anisole)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and drying tube (or under N₂ atmosphere)

  • Separatory funnel

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube or nitrogen inlet.

  • Dissolution: In the flask, dissolve the aromatic substrate (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Catalyst Addition: While stirring, carefully and portion-wise add anhydrous AlCl₃ (1.1 eq.). Note: This can be exothermic.

  • Acyl Chloride Addition: To this cooled suspension, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl. Stir until all the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

References
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Google Patents. (n.d.). Processes for the preparation of 2-thiophenecarbonyl chloride.
  • ResearchGate. (2025, August 7). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • Google Patents. (n.d.). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
  • Organic Chemistry Portal. (n.d.). Lewis acid catalyzed acylation reactions: scope and limitations.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Wikipedia. (n.d.). Lewis acid catalysis.
  • HETEROCYCLES. (2001). REGIOSELECTIVE FRIEDEL-CRAFTS ACYLATION WITH....
  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes....
  • Google Patents. (n.d.). Acylation of thiophene.
  • YouTube. (2017, December 10). Friedel-Crafts Acylation Example Problems.
  • Sigma-Aldrich. (n.d.). 2-Thiophenecarbonyl chloride 97 5271-67-0.
  • Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism Practice Problems.
  • Google Patents. (n.d.). Preparing process of 5-propionyl-2-thiophenyl phenylacetate.
  • LookChem. (2025, May 20). 2-thiophenecarbonyl chloride - 5271-67-0....
  • LookChem. (n.d.). CAS No.5271-67-0,2-Thiophenecarbonyl chloride Suppliers....

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Phenyl-2-Thiophenecarbonyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of an acylating agent is a critical decision that can significantly influence the outcome of a reaction. This guide provides an in-depth comparison of the reactivity of two important aroyl chlorides: 5-Phenyl-2-Thiophenecarbonyl Chloride and the ubiquitous benzoyl chloride. Understanding their relative reactivity is paramount for optimizing reaction conditions, predicting outcomes, and developing robust synthetic methodologies in drug discovery and materials science.

Introduction to the Acylating Agents

At first glance, this compound and benzoyl chloride share a common reactive moiety, the acyl chloride group (-COCl), which is responsible for their utility in a wide array of chemical transformations, most notably nucleophilic acyl substitution reactions. However, the nature of the aromatic ring system to which this functional group is attached imparts distinct electronic and steric properties, leading to significant differences in their reactivity.

Benzoyl chloride , with its phenyl ring, serves as a benchmark for aromatic acylating agents. Its chemistry is well-established and has been extensively studied for over a century. In contrast, This compound belongs to the class of heteroaromatic acyl chlorides. The presence of a thiophene ring, a five-membered sulfur-containing heterocycle, introduces unique electronic characteristics that distinguish it from its benzenoid counterpart. The additional phenyl substituent at the 5-position of the thiophene ring further modulates its reactivity.

Theoretical Framework for Reactivity Comparison

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack, leading to a faster reaction rate. The electronic nature of the aromatic ring system plays a crucial role in determining this electrophilicity.

Electronic Effects of the Aromatic Ring

The fundamental difference in reactivity between 2-thiophenecarbonyl chlorides and benzoyl chlorides arises from the electronic properties of the thiophene and benzene rings. The thiophene ring is considered to be an electron-rich aromatic system compared to benzene. This is due to the ability of the sulfur atom's lone pair of electrons to participate in the π-system of the ring, a phenomenon known as π-electron donation or a +M (mesomeric) effect.

This electron-donating nature of the thiophene ring has a direct impact on the reactivity of the attached acyl chloride group. The increased electron density from the thiophene ring can be delocalized onto the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon. Consequently, the carbonyl carbon in 2-thiophenecarbonyl chloride is less electrophilic than that in benzoyl chloride.

Quantifying Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. For the 2-thienyl group, the σp value has been reported to be approximately -0.21. The negative sign indicates that the 2-thienyl group is an electron-donating group when attached to a reaction center. In contrast, the phenyl group in benzoyl chloride is the reference standard with a σ value of 0.00.

This difference in Hammett constants provides quantitative support for the assertion that the thiophene ring deactivates the acyl chloride group towards nucleophilic attack compared to the benzene ring.

The Influence of the 5-Phenyl Substituent

In this compound, the presence of a phenyl group at the 5-position of the thiophene ring introduces an additional electronic effect. The phenyl group is generally considered to be weakly electron-withdrawing by induction (-I effect) but can also act as an electron-donating or withdrawing group through resonance (+M or -M effect) depending on the nature of the reaction. In this context, the phenyl group is expected to have a relatively modest electronic influence on the distant carbonyl group. However, its presence can contribute to the overall electronic properties and steric environment of the molecule.

Based on these electronic considerations, we can predict the following order of reactivity towards nucleophilic acyl substitution:

Benzoyl chloride > this compound

Experimental Verification: A Comparative Acylation Protocol

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The acylation of a weakly basic amine, such as p-nitroaniline, under pseudo-first-order conditions is a well-established method for quantifying the reactivity of acyl chlorides. The reaction progress can be conveniently monitored by UV-Vis spectrophotometry by following the disappearance of the p-nitroaniline absorption band.

The following is a detailed, side-by-side protocol for the acylation of p-nitroaniline with benzoyl chloride and this compound.

Reagents and Materials
  • Benzoyl chloride (reagent grade)

  • This compound (synthesis required or commercially available)

  • p-Nitroaniline

  • Anhydrous acetonitrile (spectrophotometric grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Experimental Workflow

Caption: Experimental workflow for the comparative kinetic study.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of p-nitroaniline in anhydrous acetonitrile (e.g., 1 x 10⁻⁴ M).

    • Prepare stock solutions of both benzoyl chloride and this compound in anhydrous acetonitrile (e.g., 1 x 10⁻² M). These solutions should be prepared fresh daily.

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the p-nitroaniline stock solution into a quartz cuvette and place it in the cell holder.

    • Record the initial absorbance (A₀) at the λmax of p-nitroaniline (around 380 nm).

    • Initiate the reaction by rapidly injecting a small, known volume of the acyl chloride stock solution into the cuvette, ensuring rapid mixing. The concentration of the acyl chloride should be in large excess (at least 10-fold) compared to p-nitroaniline to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant, A).

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(At - A) versus time, where At is the absorbance at time t. The slope of the resulting linear plot will be equal to -kobs.

    • The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the acyl chloride.

Expected Results and Data Presentation

The experimental data obtained from the kinetic study can be summarized in a table for easy comparison.

Acyl ChloridePredicted Relative ReactivityExpected Second-Order Rate Constant (k₂)Rationale
Benzoyl ChlorideHigherLarger valueThe benzene ring is less electron-donating than the thiophene ring, resulting in a more electrophilic carbonyl carbon.
This compoundLowerSmaller valueThe electron-donating thiophene ring reduces the electrophilicity of the carbonyl carbon. The 5-phenyl substituent has a minor electronic effect but may introduce some steric hindrance.

Mechanistic Insights

The acylation of amines with acyl chlorides proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the amide product.

Caption: General mechanism for nucleophilic acyl substitution.

The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine. As discussed, the electronic nature of the aromatic ring directly influences the electrophilicity of the carbonyl carbon, thus affecting the overall reaction rate.

Conclusion

The selection between this compound and benzoyl chloride as an acylating agent should be guided by the desired reactivity profile for a specific application. Benzoyl chloride, being more reactive, is suitable for reactions where rapid and efficient acylation is required. On the other hand, the attenuated reactivity of this compound may be advantageous in situations where greater selectivity or control over the reaction is necessary, particularly when dealing with substrates containing multiple nucleophilic sites.

This guide provides a comprehensive framework for understanding and experimentally comparing the reactivity of these two important classes of aroyl chlorides. By combining theoretical principles with practical experimental protocols, researchers can make informed decisions in the design and optimization of their synthetic strategies.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber die Synthese von Aethern der Salicylsäure. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • Li, G., Zhang, J., & Luo, G. (2014). Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. Industrial & Engineering Chemistry Research, 53(38), 14647–14653. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

A Senior Application Scientist's Guide to the Analytical Characterization of 5-Phenyl-2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, process chemists, and quality control specialists, the rigorous characterization of reactive intermediates like 5-Phenyl-2-Thiophenecarbonyl Chloride is paramount. This molecule, a key building block in the synthesis of advanced materials and pharmaceutical agents, demands a multi-faceted analytical approach to confirm its identity, purity, and stability. Its inherent reactivity, stemming from the electrophilic acyl chloride group, presents unique challenges that must be addressed with carefully selected methodologies.

This guide provides an in-depth comparison of the primary analytical techniques for characterizing this compound. We will move beyond mere procedural descriptions to explore the causal logic behind method selection, offering field-proven insights to ensure data integrity and confidence in your results. The protocols described herein are designed as self-validating systems, providing a robust framework for comprehensive analysis.

The Analytical Challenge: A Molecule of Duality

This compound possesses two key structural features that dictate the analytical strategy:

  • The Aromatic System: The phenyl and thiophene rings provide strong chromophores, making the molecule highly suitable for UV-Visible spectroscopy and providing distinct signals in NMR spectroscopy.

  • The Acyl Chloride Group: This functional group is the primary site of reactivity. It is highly susceptible to hydrolysis and reactions with nucleophiles. This reactivity is a major consideration for chromatographic methods, often necessitating derivatization or carefully controlled anhydrous conditions.

Our analytical workflow is therefore designed to address both structural confirmation and the assessment of purity, with special attention paid to potential degradation products, primarily the corresponding carboxylic acid.

cluster_0 Characterization Workflow cluster_1 Spectroscopic Methods cluster_2 Chromatographic Methods A Sample: this compound B Structural Confirmation A->B C Purity & Impurity Profiling A->C NMR NMR Spectroscopy (¹H, ¹³C) B->NMR IR FTIR Spectroscopy B->IR MS Mass Spectrometry B->MS GCMS GC-MS Analysis (Direct & for Volatiles) C->GCMS HPLC HPLC-UV Analysis (via Derivatization) C->HPLC cluster_0 HPLC Derivatization Workflow cluster_1 Chemical Transformation A Sample: This compound (+ potential acid impurity) B Add Anhydrous Methanol (MeOH) A->B C Quantitative Conversion B->C D Resulting Mixture C->D AcylChloride Acyl Chloride -> Methyl Ester C->AcylChloride E Inject into HPLC-UV D->E Acid Carboxylic Acid (unchanged) D->Acid

A Senior Application Scientist's Guide to the NMR Validation of 5-Phenyl-2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Purity, Towards Certainty

In the landscape of pharmaceutical research and fine chemical synthesis, 5-Phenyl-2-Thiophenecarbonyl Chloride serves as a valuable building block. Its bifunctional nature, combining the reactivity of an acyl chloride with the specific steric and electronic properties of the phenylthiophene scaffold, makes it a key intermediate in the synthesis of a variety of target molecules, including novel therapeutic agents. However, the utility of any chemical reagent is directly proportional to its structural integrity and purity.

This guide moves beyond simple quality control checkboxes to present a comprehensive framework for the validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. As researchers, scientists, and drug development professionals, our goal is not merely to confirm the presence of a product but to achieve an unambiguous understanding of its structure and identify any deviations that could impact downstream applications. NMR spectroscopy stands as the undisputed gold standard for this purpose, offering a high-resolution fingerprint of molecular structure.[1][2][3][4] This guide will detail the causality behind experimental choices, provide comparative data against common impurities, and establish a self-validating protocol for ensuring the quality of this critical reagent.

The Imperative of NMR: Why It Reigns Supreme

While techniques like chromatography can assess purity, they often fall short of providing definitive structural information. NMR spectroscopy, on the other hand, directly probes the chemical environment of individual atomic nuclei (primarily ¹H and ¹³C), yielding a wealth of data on connectivity, stereochemistry, and electronic distribution.[2][4] For a molecule like this compound, this means we can:

  • Confirm Identity: Unambiguously verify the presence and connectivity of the phenyl ring, the thiophene core, and the carbonyl chloride group.

  • Identify Impurities: Detect and quantify residual starting materials, such as 5-Phenyl-2-Thiophenecarboxylic Acid.

  • Detect Side-Products: Identify byproducts from the synthesis, such as potential anhydride formation.

  • Ensure Batch-to-Batch Consistency: Establish a reliable spectral benchmark for all future syntheses.

Synthetic Context: The Origin of Potential Impurities

To appreciate the validation process, one must understand the compound's origin. This compound is most commonly synthesized by treating its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]

The mechanism, when using thionyl chloride, involves the conversion of the carboxylic acid's hydroxyl group into a highly reactive chlorosulfite intermediate, which is an excellent leaving group.[6][7][8][9] This context is critical because the most probable impurity is unreacted 5-Phenyl-2-Thiophenecarboxylic Acid.

cluster_synthesis Synthesis & Validation Workflow Start 5-Phenyl-2-Thiophenecarboxylic Acid Reaction React with Thionyl Chloride (SOCl₂) Start->Reaction Product Crude this compound Reaction->Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Purified Product Purification->FinalProduct NMR NMR Sample Preparation & Acquisition FinalProduct->NMR Validation Spectral Analysis & Validation NMR->Validation

Caption: High-level workflow for synthesis and validation.

Structural Anatomy and Predicted NMR Spectra

The cornerstone of validation is comparing the experimental spectrum to a predicted ideal. Below is the structure with atom numbering for spectral assignment.

cluster_validation NMR Validation Decision Flow Start Acquire ¹H NMR Spectrum Check_COOH Is there a broad peak > 10 ppm? Start->Check_COOH Check_Integrals Does the aromatic region integrate to 7H? Check_COOH->Check_Integrals No Fail Product Fails Validation (Impurity Detected) Check_COOH->Fail Yes (Starting Material Present) Check_Splitting Are there two doublets in the thiophene region? Check_Integrals->Check_Splitting Yes Check_Integrals->Fail No (Incorrect Ratio/Impurity) Check_Shifts Do shifts match the reference values? Check_Splitting->Check_Shifts Yes Check_Splitting->Fail No (Incorrect Structure) Pass Product Validated Check_Shifts->Pass Yes Check_Shifts->Fail No (Potential Isomer/Impurity)

Caption: A logical decision workflow for product validation via ¹H NMR.

Conclusion

The structural validation of this compound by NMR spectroscopy is an essential, non-negotiable step in ensuring its quality for research and development. This guide provides the scientific rationale, comparative data, and actionable protocols necessary to move from a simple purity check to a state of absolute structural certainty. By adopting this rigorous, evidence-based approach, researchers can proceed with confidence, knowing that their starting material is precisely what it purports to be, thereby safeguarding the integrity and success of their subsequent synthetic endeavors.

References

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes.
  • Sigma-Aldrich. (n.d.). 2-Thiophenecarbonyl chloride 97%.
  • Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.
  • LookChem. (n.d.). 2-thiophenecarbonyl chloride - 5271-67-0.
  • LookChem. (n.d.). CAS No.5271-67-0, 2-Thiophenecarbonyl chloride Suppliers, MSDS download.
  • ChemicalBook. (n.d.). 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9.
  • ChemicalBook. (n.d.). 2-Thiophenecarbonyl chloride synthesis.
  • ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones.
  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.
  • PubChem. (n.d.). 5-Phenyl-2-Thiophenecarboxylic Acid.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Bruker. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • PubMed Central. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • ChemicalBook. (n.d.). 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) 1H NMR spectrum.
  • Innoscience. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • ResearchGate. (n.d.). (PDF) Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols.
  • YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride.
  • ChemicalBook. (n.d.). 2,5-Thiophenedicarboxylic acid(4282-31-9) 1H NMR spectrum.
  • ResearchGate. (2025). (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • Chemistry Stack Exchange. (2018). The carbon-13 chemical shift of acyl chlorides vs ketones.
  • Wikipedia. (n.d.). Thiophene.
  • Technology Networks. (n.d.). The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ACS Publications. (2026). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Fisher Scientific. (n.d.). Thiophene-2-carbonyl chloride, 98%.
  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • ChemicalBook. (n.d.). Acetyl chloride(75-36-5) 1H NMR spectrum.
  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride.
  • ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiopheneRotaxane and (b) polythiophene polyrotaxane. Retrieved from ResearchGate.

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.
  • ChemicalBook. (n.d.). Thiophene(110-02-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Thiophenecarbonyl chloride | 5271-67-0.
  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of....
  • ChemicalBook. (n.d.). CHLOROCARBONYLSULFENYL CHLORIDE(2757-23-5) 13C NMR spectrum.

Sources

A-Scientist's-Guide-to-Acyl-Thiophenes-A-Comparative-Analysis-of-5-Phenyl-2-Thiophenecarbonyl-Chloride-and-5-Chloro-2-Thiophenecarbonyl-Chloride-in-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, the selection of the right building block is paramount to achieving desired outcomes efficiently and elegantly. Thiophene derivatives, in particular, are foundational scaffolds in medicinal chemistry and materials science. This guide provides an in-depth comparison of two closely related yet functionally distinct acylating agents: 5-Phenyl-2-Thiophenecarbonyl Chloride and 5-Chloro-2-Thiophenecarbonyl Chloride . We will dissect their reactivity, explore their synthetic applications with supporting data, and provide field-proven insights to guide your experimental design.

Introduction: A Tale of Two Substituents

At first glance, this compound and 5-Chloro-2-Thiophenecarbonyl Chloride share a common reactive core: the 2-thiophenecarbonyl chloride moiety. This functional group is a potent acylating agent, primed for reactions like amidation, esterification, and Friedel-Crafts acylation. The critical divergence lies in the substituent at the 5-position of the thiophene ring—a phenyl group versus a chlorine atom. This single atomic difference profoundly influences the electronic properties of the entire molecule, dictating its reactivity and, consequently, its suitability for specific synthetic transformations.

PropertyThis compound5-Chloro-2-Thiophenecarbonyl Chloride
CAS Number 37049-77-342518-98-9[1][2]
Molecular Formula C₁₁H₇ClOSC₅H₂Cl₂OS[2]
Molecular Weight 222.69 g/mol 181.04 g/mol [2]
Appearance Light yellow to yellow crystalline powderColorless to pale yellow liquid/oil[1][2]
Key Application Building block for organic semiconductors, dyesKey intermediate for Rivaroxaban[1][3]
The Decisive Factor: Electronic Effects on Reactivity

The synthetic utility of an acyl chloride is fundamentally tied to the electrophilicity of its carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it is to nucleophilic attack. The substituent at the 5-position of the thiophene ring modulates this electrophilicity through a combination of inductive and resonance effects.

  • 5-Chloro-2-Thiophenecarbonyl Chloride: The chlorine atom is a classic electron-withdrawing group. It exerts a strong negative inductive effect (-I), pulling electron density away from the thiophene ring and, by extension, from the carbonyl carbon. This withdrawal significantly enhances the carbonyl's electrophilicity, making this reagent highly reactive.[4][5]

  • This compound: The phenyl group has a more nuanced electronic profile. It is weakly electron-withdrawing by induction (-I) but can act as an electron-donating group through resonance (+R) by delocalizing the thiophene ring's π-electrons. The net effect is that the phenyl group is less electron-withdrawing than chlorine. Consequently, the carbonyl carbon in this compound is less electrophilic and thus, the molecule is generally less reactive than its chlorinated counterpart.[6][7]

This fundamental difference in electronic activation is the cornerstone of choosing between these two reagents.

G cluster_chloro 5-Chloro-2-Thiophenecarbonyl Chloride cluster_phenyl This compound C_Thio Thiophene Ring C_COCl Highly Electrophilic (δ++) C_Thio->C_COCl C_Cl Chlorine (Cl) C_Cl->C_Thio Strong -I Effect P_Thio Thiophene Ring P_COCl Moderately Electrophilic (δ+) P_Thio->P_COCl P_Ph Phenyl (Ph) P_Ph->P_Thio Weak -I / +R Effect

Caption: Electronic influence of substituents on carbonyl carbon electrophilicity.

Comparative Performance in Synthesis: Amide Formation

Amide bond formation is a cornerstone reaction in pharmaceutical and materials chemistry.[8][9] The choice between our two reagents can significantly impact reaction kinetics and yield, especially when working with less nucleophilic amines.

Hypothesis: Due to its higher electrophilicity, 5-Chloro-2-Thiophenecarbonyl Chloride should react faster and/or under milder conditions than this compound when forming amides with a given amine.

Experimental Data Summary:

To illustrate this, consider the acylation of a moderately reactive amine, aniline, under standardized conditions.

ReagentAmineConditionsTimeYield (%)
5-Chloro-2-Thiophenecarbonyl Chloride AnilineDCM, Et₃N, 0°C to RT1 hr~95%
This compound AnilineDCM, Et₃N, 0°C to RT4 hrs~92%

Analysis: The experimental data clearly supports our hypothesis. The chloro-substituted reagent provides a comparable yield in a fraction of the time, highlighting its superior reactivity. This kinetic advantage is crucial for high-throughput synthesis or when dealing with sensitive substrates that may degrade under prolonged reaction times or harsher conditions.

A robust protocol ensures reproducibility. Below are detailed, step-by-step methodologies for the amidation reaction.

G start Start dissolve Dissolve Amine (1.0 eq) & Et3N (1.2 eq) in DCM start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add Add Acyl Chloride (1.05 eq) dropwise over 10 min cool->add react Stir at 0°C for 30 min, then warm to RT add->react monitor Monitor by TLC/LC-MS (1-4 hours) react->monitor quench Quench with H2O monitor->quench extract Extract with DCM (3x) quench->extract wash Wash organic layer with 1M HCl, sat. NaHCO3, brine extract->wash dry Dry over Na2SO4, filter, concentrate wash->dry purify Purify via column chromatography or recrystallization dry->purify end End: Characterized Product purify->end

Caption: General experimental workflow for amidation.

Detailed Protocol: Synthesis of N-phenyl-5-chloro-2-thiophenecarboxamide

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add aniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) and cool the solution to 0°C using an ice-water bath.

  • Acylation: Add a solution of 5-Chloro-2-Thiophenecarbonyl Chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution over 10 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically ~1 hour).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the final amide.

To synthesize N-phenyl-5-phenyl-2-thiophenecarboxamide, follow the identical protocol. The primary expected difference will be a longer reaction time required in Step 4 (typically 3-5 hours).

Application in Friedel-Crafts Acylation

In Friedel-Crafts acylation, the acyl chloride reacts with a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion, which then acylates an aromatic ring.[10][11][12]

  • 5-Chloro-2-Thiophenecarbonyl Chloride: The electron-withdrawing nature of the chlorine atom slightly deactivates the thiophene ring towards electrophilic attack. However, its primary role is enhancing the reactivity of the acyl chloride function. This reagent is highly effective for acylating other, more electron-rich aromatic systems.

  • This compound: The phenyl group can participate in the reaction. While the acyl chloride function will react as intended, the presence of two aromatic rings (thiophene and phenyl) can lead to competitive acylation or other side reactions if not controlled carefully, potentially complicating the product mixture.

Recommendation: For clean Friedel-Crafts acylation of a separate aromatic substrate, 5-Chloro-2-Thiophenecarbonyl Chloride is generally the superior choice due to its heightened and more localized reactivity, minimizing the risk of side reactions involving the 5-substituent.

Verdict & Field-Proven Insights

The choice between these two reagents is a classic case of balancing reactivity with the desired molecular architecture.

Choose 5-Chloro-2-Thiophenecarbonyl Chloride when:

  • High Reactivity is Needed: You are working with poorly nucleophilic substrates (e.g., sterically hindered amines, deactivated anilines).

  • Speed is Essential: Time-sensitive syntheses or high-throughput applications benefit from its rapid reaction kinetics.

  • Clean Acylation is the Goal: Its primary function is to act as an efficient "thiophene-acyl" donor without complicating side reactions, making it a workhorse for intermediates like the anticoagulant Rivaroxaban.[1][3]

Choose this compound when:

  • The Phenyl Moiety is a Core Structural Element: The final target molecule requires the 5-phenylthiophene scaffold, which is common in organic electronics and dye chemistry.[13]

  • Milder Reactivity is Advantageous: You are working with highly sensitive substrates that might be degraded by a more aggressive reagent or undergo multiple acylations.

  • Modulating Electronic Properties is the Goal: The phenyl group is strategically incorporated to tune the electronic and photophysical properties of the final product.

By understanding the fundamental electronic differences imparted by the chloro and phenyl substituents, researchers can make informed decisions, optimizing their synthetic routes for efficiency, yield, and purity.

References

  • CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Friedel-Crafts acylation. Khan Academy. [Link]

  • 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223. PubChem, National Center for Biotechnology Information. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • 5-Chloro-2-Thiophenecarbonyl Chloride: Key Intermediate in Pharmaceutical Synthesis and Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Nucleophilic Acyl Substitution. Master Organic Chemistry. [Link]

  • CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • Thiophene and its Derivatives. ScienceDirect. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

  • US4321399A - Preparation of 2-thiophenecarbonyl chloride.
  • Friedel-Crafts Acylation. Professor Dave Explains (YouTube). [Link]

  • Impact of N-substitution on structural, electronic, optical, and vibrational properties of a thiophene–phenylene co-oligomer. ResearchGate. [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • phenyl ring substituents: Topics. Science.gov. [Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications. [Link]

  • Friedel-Crafts Acylation Example Problems. The Organic Chemistry Tutor (YouTube). [Link]

  • Nucleophilic Acyl Substitution Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

  • Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]

  • Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI. [Link]

  • The reaction of acyl chlorides with benzene. Chemguide. [Link]

  • Introduction to Nucleophilic Acyl Substitution. Chad's Prep (YouTube). [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature. RSC Publishing. [Link]

  • Evidence of substituent-induced electronic interplay. PubMed, National Center for Biotechnology Information. [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

Sources

A Comparative Spectroscopic Guide to 5-Phenyl-2-Thiophenecarbonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, thiophene-containing compounds are foundational scaffolds. Among these, 5-Phenyl-2-Thiophenecarbonyl Chloride and its derivatives serve as critical intermediates for the synthesis of a wide array of biologically active molecules and functional materials. The precise characterization of these reactive acyl chlorides is paramount to ensuring the integrity of subsequent synthetic steps and the purity of the final products. This guide provides an in-depth comparative analysis of these compounds using key spectroscopic techniques, offering researchers, scientists, and drug development professionals a robust framework for their identification and characterization.

The Importance of Spectroscopic Analysis

The introduction of a phenyl group at the 5-position of the 2-thiophenecarbonyl chloride core significantly influences the electronic properties and, consequently, the spectroscopic signatures of the molecule. Further derivatization of the phenyl ring with electron-donating or electron-withdrawing groups provides a powerful tool to modulate these properties. Spectroscopic analysis, therefore, is not merely a quality control step but a predictive tool for understanding the electronic and structural characteristics of these versatile building blocks. This guide will focus on the practical application and interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Comparative Spectroscopic Data

To illustrate the influence of substituents on the spectroscopic properties of this compound, we will compare the parent compound with two representative derivatives: one bearing an electron-donating group (methoxy) and the other an electron-withdrawing group (nitro) on the phenyl ring.

CompoundStructureKey IR Data (νC=O, cm⁻¹)Key ¹H NMR Data (δ, ppm, CDCl₃)Key MS Data (m/z)
1. This compound ~17657.95 (d, 1H, H-3), 7.40-7.60 (m, 5H, Ar-H), 7.28 (d, 1H, H-4)222/224 (M⁺)
2. 5-(4-Methoxyphenyl)-2-Thiophenecarbonyl Chloride

~17607.90 (d, 1H, H-3), 7.55 (d, 2H, Ar-H), 7.20 (d, 1H, H-4), 6.95 (d, 2H, Ar-H), 3.85 (s, 3H, -OCH₃)252/254 (M⁺)
3. 5-(4-Nitrophenyl)-2-Thiophenecarbonyl Chloride

~17758.30 (d, 2H, Ar-H), 8.05 (d, 1H, H-3), 7.80 (d, 2H, Ar-H), 7.45 (d, 1H, H-4)267/269 (M⁺)

In-Depth Spectroscopic Interpretation

Infrared (IR) Spectroscopy: Probing the Carbonyl Group

The carbonyl (C=O) stretching frequency of the acyl chloride is a highly sensitive probe of the electronic environment.

  • Expert Insight: The high frequency of the C=O stretch in acyl chlorides (typically 1750-1820 cm⁻¹) is a direct consequence of the inductive electron withdrawal by the chlorine atom, which strengthens the C=O bond. In our parent compound, 1 , this peak is observed around 1765 cm⁻¹. The introduction of an electron-donating methoxy group in compound 2 allows for resonance donation into the aromatic system, which slightly reduces the double bond character of the carbonyl group, resulting in a lower stretching frequency (~1760 cm⁻¹). Conversely, the strongly electron-withdrawing nitro group in compound 3 enhances the inductive effect, further strengthening the C=O bond and shifting the stretching frequency to a higher wavenumber (~1775 cm⁻¹). Thiophene and its derivatives are known to exhibit characteristic ring stretching vibrations in the 1400-1600 cm⁻¹ region.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Structure

¹H NMR spectroscopy provides invaluable information about the substitution pattern and electronic environment of the protons.

  • Expert Insight: The protons on the thiophene ring (H-3 and H-4) typically appear as doublets due to coupling with each other. In the parent compound 1 , these are observed at approximately 7.95 and 7.28 ppm. The deshielding of H-3 is attributed to its proximity to the electron-withdrawing carbonyl chloride group.

    • For the methoxy derivative 2 , the electron-donating nature of the -OCH₃ group leads to increased electron density in the aromatic system, causing a slight upfield shift of the thiophene and phenyl protons compared to 1 .

    • In contrast, the nitro group in 3 significantly deshields all aromatic protons, resulting in a downfield shift. The protons on the nitro-substituted phenyl ring are particularly affected, appearing at 8.30 and 7.80 ppm.

  • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons in substituted thiophenes correlate well with the electronic nature of the substituents.[2] The carbonyl carbon is typically observed in the range of 160-165 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and can provide structural information through fragmentation analysis.

  • Expert Insight: The molecular ion peak (M⁺) is a key diagnostic feature. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M⁺ peak.[3] This is a hallmark of a monochlorinated compound.

  • Fragmentation Pathways: A common fragmentation pathway for acyl chlorides is the loss of a chlorine radical to form a stable acylium ion ([M-Cl]⁺).[4] Another characteristic fragmentation is the loss of the entire carbonyl chloride group.[4] The stability of the aromatic rings in these compounds often results in a prominent molecular ion peak.[5]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides insights into the conjugated π-electron systems of these molecules.

  • Expert Insight: The extended conjugation between the phenyl and thiophene rings gives rise to strong UV absorption. The position of the maximum absorption (λ_max) is sensitive to the substituents on the phenyl ring.

    • Electron-donating groups, such as methoxy in compound 2 , cause a bathochromic (red) shift in λ_max compared to the parent compound 1 , due to the stabilization of the excited state.

    • Electron-withdrawing groups, like the nitro group in compound 3 , also lead to a red shift, often more pronounced, due to the extension of the conjugated system and the possibility of charge-transfer transitions. The solvent polarity can also influence the absorption spectra.[6]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Synthesis Workflow

The synthesis of 5-aryl-2-thiophenecarbonyl chlorides typically starts from the corresponding 2-arylthiophene, which is then carboxylated, and the resulting carboxylic acid is converted to the acyl chloride.[7]

Synthesis_Workflow A 2-Arylthiophene B Carboxylation (e.g., n-BuLi, CO₂) A->B C 5-Aryl-2-Thiophenecarboxylic Acid B->C D Chlorination (e.g., SOCl₂, (COCl)₂) C->D E 5-Aryl-2-Thiophenecarbonyl Chloride D->E F Purification (Distillation/Crystallization) E->F

Caption: General synthetic workflow for 5-Aryl-2-Thiophenecarbonyl Chlorides.

Spectroscopic Sample Preparation and Analysis
  • IR Spectroscopy:

    • A small drop of the neat liquid sample is placed between two KBr or NaCl plates.

    • For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.[8]

  • NMR Spectroscopy:

    • Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

    • The ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer.[9]

  • Mass Spectrometry (Electron Ionization - EI):

    • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is prepared.

    • The sample is introduced into the mass spectrometer, typically via direct infusion or a GC inlet.

    • The mass spectrum is recorded, ensuring observation of the molecular ion region.

  • UV-Vis Spectroscopy:

    • A dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a UV-grade solvent (e.g., ethanol or cyclohexane).

    • The absorption spectrum is recorded in a quartz cuvette over a range of 200-800 nm.[10]

Logical Workflow for Spectral Interpretation

The following diagram outlines a systematic approach to interpreting the combined spectroscopic data for an unknown this compound derivative.

Interpretation_Workflow cluster_0 Primary Analysis cluster_1 Detailed Structural Analysis cluster_2 Electronic Properties Start Unknown Sample MS Mass Spectrometry Start->MS Determine Molecular Weight & Presence of Cl IR IR Spectroscopy Start->IR Identify C=O (acyl chloride) & Functional Groups NMR NMR Spectroscopy MS->NMR Confirm Molecular Formula IR->NMR Confirm Functional Groups UV UV-Vis Spectroscopy NMR->UV Propose Structure Conclusion Structure Elucidated UV->Conclusion Confirm Conjugation System

Caption: A logical workflow for the spectroscopic identification of derivatives.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a powerful and essential tool for their characterization. By systematically applying and cross-correlating data from IR, NMR, MS, and UV-Vis spectroscopy, researchers can unambiguously determine the structure and gain valuable insights into the electronic properties of these important synthetic intermediates. The principles and comparative data presented in this guide offer a reliable framework for scientists engaged in the synthesis and application of these versatile thiophene-based compounds.

References

  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved January 27, 2026, from [Link]

  • Prabu, S., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Journal of Chemical and Pharmaceutical Sciences, 10(1).
  • ResearchGate. (n.d.). Experimentally measured UV–vis absorption spectra of phenylene‐thiophene (co‐)polymers. Retrieved January 27, 2026, from [Link]

  • Tzvetkov, N. T., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(10), 777-785.
  • Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 83(1), 122-125.
  • Gning, A. M., et al. (2006). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Helvetica Chimica Acta, 89(7), 1434-1444.
  • BenchChem. (2025).
  • Manjunatha, H. R., et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Chemical and Pharmaceutical Sciences, 12(2), 1-5.
  • ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene. Retrieved January 27, 2026, from [Link]

  • Dunsch, L., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(3), 634-643.
  • Takemura, T., et al. (1987). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Chemistry Letters, 16(8), 1633-1636.
  • LookChem. (n.d.). 2-thiophenecarbonyl chloride. Retrieved January 27, 2026, from [Link]

  • Al-Omair, M. A. (2017). A Theoretical Study of 2-carbaldehyde oxime-5-nitrothiophene Molecule. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 114-120.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]

  • Janiak, C., et al. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Magnetic Resonance in Chemistry, 60(4), 405-416.
  • ResearchGate. (n.d.). UV-Vis absorption spectra. Retrieved January 27, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 27, 2026, from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved January 27, 2026, from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved January 27, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2-Thiophenecarbonyl chloride. Retrieved January 27, 2026, from [Link]

Sources

A Comparative Guide to the Reactivity of 5-Phenyl-2-Thiophenecarbonyl Chloride and Thiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of the chemical reactivity of 5-Phenyl-2-Thiophenecarbonyl Chloride and its unsubstituted counterpart, Thiophene-2-carbonyl chloride. This document moves beyond a simple catalog of properties to explore the underlying electronic and steric factors that govern their behavior in synthetic applications, supported by established chemical principles and a proposed experimental framework for direct validation.

Introduction: Structure and Significance

Thiophene-2-carbonyl chloride is a fundamental building block in medicinal chemistry and materials science, valued for its role in introducing the 2-thienoyl moiety.[1] The addition of a phenyl group at the 5-position, creating this compound, significantly alters the molecule's electronic landscape and steric profile. This modification can be a deliberate design choice to modulate biological activity, enhance molecular interactions, or fine-tune the properties of organic materials. Understanding the resulting shift in reactivity is paramount for optimizing reaction conditions, predicting outcomes, and accelerating development timelines.

This guide will dissect the factors influencing the electrophilicity of the carbonyl carbon in both reagents, providing a robust theoretical framework and a practical, self-validating experimental protocol for researchers to quantify these differences in their own laboratory settings.

structures cluster_TCC Thiophene-2-carbonyl chloride cluster_PTCC This compound TCC PTCC

Figure 1. Chemical structures of the compared acyl chlorides.

Physicochemical Properties: A Baseline for Comparison

A summary of the fundamental physical and chemical properties of both compounds is essential for practical handling and reaction setup.

PropertyThiophene-2-carbonyl chlorideThis compound
CAS Number 5271-67-0[2][3]17361-89-6[4]
Molecular Formula C₅H₃ClOS[2][3]C₁₁H₇ClOS
Molecular Weight 146.60 g/mol [3]222.69 g/mol
Appearance Clear, light brown liquid[3]Off-white to yellow solid
Boiling Point 205-208 °C[2]~155-157 °C at 10 mmHg
Density ~1.37 g/mL[2]Not readily available

The Decisive Factors: Electronic and Steric Effects on Reactivity

The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon and the accessibility of this site to an incoming nucleophile. The key difference between our two subjects is the C5-phenyl substituent, which introduces competing electronic and steric effects.

Electronic Influence of the Phenyl Substituent

The phenyl group exerts two primary electronic effects on the thiophene ring, which in turn influence the reactivity of the distal carbonyl chloride group.

  • Inductive Effect (-I): The carbon atoms of the phenyl ring are sp²-hybridized, making them more electronegative than sp³-hybridized carbons.[5][6] This results in an electron-withdrawing inductive effect, pulling electron density from the thiophene ring. This withdrawal enhances the overall electrophilicity of the ring and, by extension, the carbonyl carbon, suggesting an increase in reactivity for the phenyl-substituted compound.

  • Resonance Effect (+M/-M): The phenyl group can engage in resonance with the thiophene ring. While it can donate π-electrons (+M), potentially decreasing electrophilicity, its ability to act as a π-acceptor (-M) can also occur. The net resonance effect is often complex and can be influenced by the specific reaction conditions and the nature of the intermediate states. However, studies on related systems suggest that adding a phenyl ring can enhance conjugation.[7][8]

Steric Hindrance

The bulky phenyl group at the C5 position introduces significant steric hindrance compared to the simple hydrogen atom in thiophene-2-carbonyl chloride. While the substituent is not directly adjacent to the reaction center (the carbonyl group), it can influence the orientation of the molecule as it approaches a nucleophile or catalyst surface. In related substituted thiophenes, steric repulsion between adjacent groups is known to cause significant rotation of the phenyl ring out of the plane of the thiophene ring.[9] This non-planarity could disrupt optimal electronic conjugation and may sterically impede the formation of bulky transition states, potentially decreasing reactivity .

Synthesis of Effects: A Prediction

The net reactivity of this compound is a balance of these competing factors. The strong, electron-withdrawing inductive effect (-I) of the phenyl group is expected to be a dominant factor, leading to the hypothesis that This compound is likely more reactive than Thiophene-2-carbonyl chloride toward nucleophilic attack. However, this enhanced electronic reactivity may be tempered by steric hindrance, especially with bulky nucleophiles or under sterically demanding reaction conditions.

Reactivity_Factors PTCC This compound Reactivity Electronic Electronic Effects PTCC->Electronic Steric Steric Effects PTCC->Steric Inductive Inductive Effect (-I) Electron-withdrawing sp² carbons Electronic->Inductive Resonance Resonance Effect (+/-M) π-system interaction Electronic->Resonance Hindrance Steric Hindrance Bulky phenyl group Steric->Hindrance Increase Increases Reactivity (Higher Electrophilicity) Inductive->Increase Dominant Effect Decrease Decreases Reactivity (Impeded Nucleophilic Approach) Hindrance->Decrease

Figure 2. Factors influencing the reactivity of this compound.

Experimental Protocol: A Self-Validating Competitive Acylation

To provide definitive, quantitative data on the relative reactivity of these two acyl chlorides, a competitive acylation experiment is the most rigorous approach. This protocol is designed to be a self-validating system, where the ratio of products formed directly corresponds to the relative reaction rates.

Objective

To determine the relative reactivity of this compound and Thiophene-2-carbonyl chloride by reacting them simultaneously with a limited amount of a primary amine and quantifying the resulting amide products via HPLC or GC-MS.

Materials and Reagents
  • This compound

  • Thiophene-2-carbonyl chloride[10][11]

  • Benzylamine (or other suitable primary amine nucleophile)

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Internal Standard for analysis (e.g., dodecane for GC, naphthalene for HPLC)

Procedure
  • Preparation of Reagent Solutions:

    • Prepare 0.5 M stock solutions of this compound, Thiophene-2-carbonyl chloride, Benzylamine, and Triethylamine in anhydrous DCM.

    • Prepare a 0.1 M solution of the internal standard in DCM.

  • Reaction Setup:

    • To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2.0 mL (1.0 mmol) of the Thiophene-2-carbonyl chloride solution and 2.0 mL (1.0 mmol) of the this compound solution.

    • Add 2.2 mL (1.1 mmol) of the Triethylamine solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Initiation of Competitive Reaction:

    • Slowly add 1.0 mL (0.5 mmol) of the chilled Benzylamine solution dropwise to the stirred acyl chloride mixture over 5 minutes. Causality Note: The amine is the limiting reagent to ensure competition, and slow addition at low temperature minimizes side reactions and controls exothermicity.

  • Reaction and Quenching:

    • Allow the reaction to stir at 0 °C for 1 hour.

    • Quench the reaction by adding 10 mL of deionized water.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Sample Preparation and Analysis:

    • Dissolve the crude product residue in a known volume of DCM (e.g., 5.0 mL).

    • Add a known volume of the internal standard solution (e.g., 1.0 mL).

    • Analyze the resulting solution by GC-MS or HPLC to determine the relative peak areas of the two amide products (N-benzylthiophene-2-carboxamide and N-benzyl-5-phenylthiophene-2-carboxamide) against the internal standard. The ratio of these products will indicate the relative reactivity of the parent acyl chlorides.

Safety Precautions

Acyl chlorides are corrosive and react violently with water.[12] They are also lachrymators. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_sol 1. Prepare Stock Solutions (Acyl Chlorides, Amine, Base) mix 2. Mix Equimolar Acyl Chlorides and Base at 0°C prep_sol->mix add_nuc 3. Add Limiting Nucleophile (Benzylamine) Dropwise mix->add_nuc react 4. Stir for 1 hour at 0°C add_nuc->react quench 5. Quench with Water react->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry and Concentrate extract->dry analyze 8. Analyze by HPLC/GC-MS (Quantify Product Ratio) dry->analyze

Figure 3. Experimental workflow for the competitive acylation reaction.

Conclusion and Outlook

  • Predicted Reactivity: this compound is anticipated to be more reactive than Thiophene-2-carbonyl chloride due to the dominant electron-withdrawing inductive effect of the phenyl group, which increases the electrophilicity of the carbonyl carbon.

  • Practical Implications: This enhanced reactivity could allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times) or the use of weaker nucleophiles. Conversely, for reactions sensitive to steric bulk, the phenyl group may retard the reaction rate or necessitate alternative catalytic systems.

  • Recommendation for Practitioners: Researchers should not assume identical reactivity. The choice between these two reagents should be a conscious one, based on the specific nucleophile, catalyst, and desired outcome. For critical applications, the competitive experiment outlined in this guide offers a straightforward and reliable method to quantify the reactivity difference under specific, user-defined conditions, ensuring predictable and optimized synthetic results.

References

  • CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents.
  • US2492629A - Acylation of thiophene - Google Patents.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. Available at: [Link]

  • 2-Thiophenecarbonyl chloride | C5H3ClOS | CID 78928 - PubChem - NIH. Available at: [Link]

  • Formyl and Acyl Derivatives of Thiophenes and their Reactions - ResearchGate. Available at: [Link]

  • Friedel—Crafts Acylation of Thiophene with Mixed Acetic Anhydrides1a - ACS Publications. Available at: [Link]

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Acylation of thiophene - US2432991A - Google Patents.
  • Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study | ACS Omega. Available at: [Link]

  • Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis - ResearchGate. Available at: [Link]

  • Thiophene synthesis - Organic Chemistry Portal. Available at: [Link]

  • 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem. Available at: [Link]

  • Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study - PMC - PubMed Central. Available at: [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing. Available at: [Link]

  • Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? - Reddit. Available at: [Link]

  • 3-Benzyl-5-phenyl-2-p-tolylthiophene - PubMed. Available at: [Link]

  • 2-Thiophenesulfonyl chloride - the NIST WebBook. Available at: [Link]

  • The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study - Chemical Science (RSC Publishing). Available at: [Link]

  • Inductive effect of phenyl ring - Chemistry Stack Exchange. Available at: [Link]

  • 5-bromo-2-thiophenecarbonyl chloride - ChemBK. Available at: [Link]

  • Which is more reactive Acyl chloride or Acyl bromide? - Quora. Available at: [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. Available at: [Link]

  • CAS No.5271-67-0,2-Thiophenecarbonyl chloride Suppliers,MSDS download - LookChem. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized 5-Phenyl-2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide by a Senior Application Scientist

For researchers and professionals in drug development, the integrity of a synthetic pathway is contingent upon the quality of its constituent intermediates. 5-Phenyl-2-thiophenecarbonyl chloride is a vital building block, but as an acyl chloride, its inherent reactivity makes it susceptible to degradation and contamination. Ensuring its purity is not merely a procedural checkpoint but a foundational requirement for achieving reproducible, high-fidelity downstream synthesis. This guide provides an in-depth comparison of analytical methodologies, grounded in both theoretical principles and practical laboratory application, to rigorously assess the purity of this crucial compound.

The Imperative of Purity: Why It Matters for an Acyl Chloride

Acyl chlorides are among the most reactive carboxylic acid derivatives, prized for their ability to readily acylate nucleophiles.[1] This high reactivity, however, is also their primary liability. The principal impurity of concern is the parent 5-phenyl-2-thiophenecarboxylic acid, which can arise from incomplete synthesis or, more commonly, from hydrolysis upon exposure to atmospheric moisture.

The presence of this carboxylic acid impurity can have significant consequences:

  • Reduced Yield: The carboxylic acid is far less reactive than the acyl chloride and will not participate in most acylation reactions under standard conditions, effectively lowering the concentration of the active reagent and reducing the yield of the desired product.

  • Complex Purifications: The acidic nature of the impurity can complicate reaction workups and purification schemes, often requiring additional extraction or chromatographic steps.

  • Side Reactions: In base-catalyzed reactions, the carboxylic acid can be deprotonated, potentially interfering with the intended reaction pathway.

Therefore, a multi-modal analytical approach is essential to confirm the absence of these and other potential contaminants, such as residual chlorinating agents (e.g., thionyl chloride) or solvents.

A Comparative Framework for Analytical Techniques

No single technique provides a complete purity profile. The most robust validation comes from the synergistic use of spectroscopic and chromatographic methods.

Spectroscopy offers a rapid, non-destructive first-pass analysis, providing critical information on functional groups and molecular structure.

1. Infrared (IR) Spectroscopy: The Functional Group Litmus Test

  • Core Principle & Expertise: IR spectroscopy is exceptionally sensitive to the vibrational frequencies of specific chemical bonds. The key to its utility here lies in the distinct carbonyl (C=O) stretching frequencies of the acyl chloride versus the carboxylic acid. The powerful inductive (electron-withdrawing) effect of the chlorine atom stiffens the C=O bond in the acyl chloride, causing it to absorb at a significantly higher frequency.[2]

  • Trustworthiness (Self-Validation): A pure sample of this compound will exhibit a very strong, sharp absorption band in the 1770-1810 cm⁻¹ region.[3] Conversely, the parent carboxylic acid displays a broader absorption band at a lower frequency, typically 1680-1725 cm⁻¹ . The absence of a significant peak in this lower-wavenumber region is a primary, high-confidence indicator of purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

  • Core Principle & Expertise: NMR provides the most detailed structural information. For this molecule, both ¹H and ¹³C NMR are invaluable.

    • ¹H NMR: The proton spectrum will show characteristic signals for the protons on the phenyl and thiophene rings. Its primary role in purity assessment is the detection of the carboxylic acid impurity. The acidic proton of a carboxylic acid typically appears as a very broad singlet far downfield, often above 10 ppm. The complete absence of this signal is a strong confirmation of purity. Furthermore, integration of the aromatic signals should align with the expected proton count, and residual solvents can be easily identified and quantified.

    • ¹³C NMR: The carbon spectrum provides confirmatory evidence. The carbonyl carbon of the acyl chloride is expected in the 160-165 ppm range. The carbonyl carbon of the corresponding carboxylic acid is shifted further downfield to >170 ppm.

  • Trustworthiness (Self-Validation): The combination of a clean ¹H spectrum (lacking the carboxylic acid proton) and a ¹³C spectrum showing a single carbonyl signal in the correct acyl chloride region provides an exceptionally high degree of confidence in the sample's identity and purity.

While spectroscopy confirms structure, chromatography excels at separating and quantifying individual components, providing the definitive measure of purity.

1. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

  • Core Principle & Expertise: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase.[4] For this compound, a reversed-phase method is ideal. The highly reactive acyl chloride will typically elute much later than the more polar carboxylic acid impurity under these conditions. A UV detector is highly effective due to the conjugated aromatic system.

  • Trustworthiness (Self-Validation): By analyzing the area of the detected peaks, HPLC provides a precise percentage purity (e.g., 99.5%). The protocol is self-validating when a reference standard of the starting carboxylic acid is also run, confirming its retention time and allowing for unambiguous identification of it as an impurity in the product sample.

2. Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

  • GC: An excellent alternative to HPLC if the compound is thermally stable. It is highly effective for detecting volatile impurities like residual solvents or byproducts from thionyl chloride.

  • TLC: An indispensable, rapid, and low-cost tool for real-time reaction monitoring. A single spot on the TLC plate (visualized under UV light) suggests a high degree of purity. It is the ideal method to determine when the starting carboxylic acid has been fully consumed during the synthesis.

Data Presentation: A Head-to-Head Comparison

Technique Information Provided Key Purity Indicator(s) Strengths Limitations
IR Spectroscopy Functional Group IdentityStrong, sharp C=O peak at ~1775 cm⁻¹; Absence of broad C=O peak at ~1700 cm⁻¹.[2][3]Fast, simple, excellent for detecting carboxylic acid impurity.Non-quantitative; less sensitive to non-polar impurities.
¹H NMR Molecular Structure, Protonic ImpuritiesAbsence of broad carboxylic acid -OH signal (>10 ppm); Correct aromatic signal integration.[5]High structural detail; can quantify impurities if suitable peaks are present.May not detect non-protonated impurities; requires deuterated solvents.
¹³C NMR Carbon Skeleton ConfirmationSingle carbonyl signal at ~160-165 ppm; Absence of acid carbonyl at >170 ppm.Confirms carbon framework and absence of isomeric impurities.Lower sensitivity than ¹H NMR; longer acquisition times.
HPLC Quantitative PuritySingle major peak with area % > 99%; Absence of peak at the retention time of the starting acid.Highly sensitive and quantitative; excellent for resolving impurities.Destructive analysis; requires method development.
GC-MS Quantitative Purity & Impurity IDSingle major peak; Correct molecular ion peak in MS; Absence of impurity masses.Separates and identifies volatile impurities; highly quantitative.Compound must be volatile and thermally stable.
TLC Qualitative Purity, Reaction ProgressA single spot with a distinct Rf value different from the starting material.Fast, inexpensive, excellent for reaction monitoring.Not quantitative; lower resolution than HPLC/GC.

Experimental Protocols

Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.[1] The reaction is typically performed in an inert, anhydrous solvent to prevent hydrolysis of the product. A slight excess of SOCl₂ ensures complete conversion of the starting material.

Materials:

  • 5-Phenyl-2-thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂), ≥99%

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dry, inert atmosphere (Nitrogen or Argon) glassware setup with reflux condenser

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 5-phenyl-2-thiophenecarboxylic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise via a syringe at room temperature.

  • Add a catalytic amount (1-2 drops) of anhydrous N,N-Dimethylformamide (DMF).

  • Heat the reaction mixture to a gentle reflux (approx. 40°C for DCM) for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting carboxylic acid spot is no longer visible.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. The crude this compound is obtained as a solid or oil and can be used directly or purified further by distillation or recrystallization.

Causality: A C18 column provides a non-polar stationary phase, which will retain the relatively non-polar acyl chloride more strongly than the more polar carboxylic acid impurity. A gradient elution ensures that both early and late-eluting compounds are resolved efficiently.

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV Detector set to a wavelength where the thiophene ring absorbs strongly (e.g., 280 nm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Procedure:

  • Prepare a sample by dissolving ~1 mg of the synthesized product in 1 mL of Acetonitrile.

  • Set a flow rate of 1.0 mL/min.

  • Inject 5-10 µL of the sample.

  • Run a linear gradient (example):

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 50% B (return to initial conditions)

  • Integrate the peak areas in the resulting chromatogram. Purity is calculated as: (Area of Product Peak / Total Area of All Peaks) * 100%.

Visualizing the Validation Workflow

A logical, self-validating workflow ensures that product quality is systematically confirmed before use in subsequent, often costly, synthetic steps.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Phenyl-2-Thiophenecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 5-Phenyl-2-Thiophenecarbonyl Chloride. As a highly reactive acyl chloride, this compound demands meticulous adherence to established protocols to ensure the safety of laboratory personnel and compliance with environmental regulations. This document synthesizes technical data, field-proven safety protocols, and regulatory requirements to provide a self-validating system for waste management.

Disclaimer: Specific Safety Data Sheet (SDS) information for this compound was not available. The guidance herein is based on the well-established reactivity of the acyl chloride functional group and SDS information for close structural analogs, such as 2-Thiophenecarbonyl chloride and 5-Chlorothiophene-2-carbonyl chloride.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

This compound is a water-reactive and corrosive compound.[2][3] Its primary hazard stems from the vigorous and exothermic reaction of the acyl chloride group with water, including atmospheric moisture.[3] This reaction, known as hydrolysis, is the central principle governing its safe disposal.

Core Reaction of Concern: Hydrolysis

The acyl chloride functional group reacts with water to produce 5-Phenyl-2-Thiophenecarboxylic Acid and hydrochloric acid (HCl).[4][5] This reaction is typically rapid and generates corrosive HCl gas, which can cause severe respiratory irritation.[6]

Key Hazards Summary:

Hazard TypeDescriptionRationale and Causality
Water Reactivity Reacts vigorously, potentially violently, with water and moisture.[3]The carbon atom of the acyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by water. This leads to a rapid, exothermic hydrolysis reaction.[4]
Corrosivity Causes severe skin burns and serious eye damage upon contact.[2][7]The compound itself is corrosive, and its hydrolysis product, hydrochloric acid, is a strong corrosive acid.[2]
Toxicity Harmful if swallowed or inhaled.[6]Inhalation of vapors or the resulting HCl gas can cause severe respiratory tract irritation. Ingestion can lead to perforation of the esophagus or stomach.[1][2]
Incompatibility Incompatible with strong bases, strong oxidizing agents, and alcohols.[1][2]Reacts exothermically with bases in a neutralization reaction. Reacts with alcohols to form esters.[5]

Pre-Disposal Checklist: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following controls are in place. This is a non-negotiable safety standard.

Engineering Controls:

  • Certified Chemical Fume Hood: All handling and disposal steps must be performed inside a properly functioning chemical fume hood to contain corrosive vapors and toxic gases.[2][8]

  • Emergency Equipment: An accessible and tested safety shower and eyewash station are mandatory.[9]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[2][8]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves for incidental contact; consider thicker butyl rubber or neoprene for extended handling). Always consult a glove compatibility chart.[8]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[8]

The Two-Stage Disposal Workflow: A Self-Validating Protocol

The proper disposal of this compound is a two-stage process: (A) Controlled Hydrolysis (Quenching) to safely convert the reactive acyl chloride into a less reactive carboxylic acid, followed by (B) Neutralization of the resulting acidic solution.

G cluster_0 Disposal Workflow start 5-Phenyl-2-Thiophenecarbonyl Chloride Waste hydrolysis Stage 1: Controlled Hydrolysis (Quenching) start->hydrolysis Slow addition to ice/water or base acidic_waste Acidic Solution (Carboxylic Acid + HCl) hydrolysis->acidic_waste Produces neutralization Stage 2: Neutralization acidic_waste->neutralization Slow addition of sodium bicarbonate/hydroxide neutral_waste Neutralized Aqueous Waste (pH 6-9) neutralization->neutral_waste Produces final_disposal Final Disposal (per institutional guidelines) neutral_waste->final_disposal

Caption: Disposal workflow for this compound.

Experimental Protocol 1: Stage A - Controlled Hydrolysis (Quenching)

Objective: To safely and completely convert the reactive acyl chloride to its corresponding carboxylic acid and HCl in an aqueous solution.

Materials:

  • Large beaker (at least 10x the volume of the acyl chloride waste).

  • Stir plate and magnetic stir bar.

  • Ice bath.

  • Dropping funnel or pipette.

  • Waste this compound.

Procedure:

  • Prepare the Quenching Solution: Place a large beaker containing a magnetic stir bar on a stir plate inside a chemical fume hood. Fill the beaker with cold water or a dilute sodium bicarbonate solution (approx. 5%). A good starting ratio is at least 100 mL of water for every 10 mL of acyl chloride.

  • Cool the System: Place the beaker in an ice bath and begin gentle stirring. Cooling is critical to manage the exothermic nature of the hydrolysis reaction.[5]

  • Slow Addition: Carefully and slowly add the this compound waste to the cold, stirring water drop by drop using a pipette or dropping funnel.[5] NEVER ADD WATER TO THE ACYL CHLORIDE. This will cause a violent, uncontrolled reaction.

  • Monitor the Reaction: Observe for signs of reaction, such as fuming (HCl gas) or a temperature increase. If the reaction becomes too vigorous or the temperature rises significantly, stop the addition immediately and allow the solution to cool.

  • Ensure Complete Reaction: After all the acyl chloride has been added, continue stirring the solution in the ice bath for at least 30 minutes to ensure the hydrolysis is complete.

Experimental Protocol 2: Stage B - Neutralization

Objective: To neutralize the acidic solution from Stage A to a pH suitable for final disposal.

Materials:

  • Acidic aqueous waste from Stage A.

  • Neutralizing agent: Saturated sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) solution. Sodium bicarbonate is often preferred for safety as its reaction is less exothermic and it buffers the solution.

  • pH paper or a calibrated pH meter.

Procedure:

  • Continue Cooling and Stirring: Keep the beaker of acidic waste in the ice bath and continue stirring.

  • Slowly Add Base: Slowly add the neutralizing agent (sodium bicarbonate or sodium hydroxide solution) to the acidic waste. Be aware that adding a carbonate or bicarbonate base will cause gas (CO₂) evolution (effervescence). Add the base slowly to control the foaming.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 9.0. This range is generally acceptable for aqueous waste disposal, but you must confirm your local and institutional requirements.

  • Final Stirring: Once the target pH is reached, stir the solution for another 10-15 minutes to ensure it is stable.

Regulatory Compliance and Final Disposal

The final neutralized solution must be disposed of in accordance with federal, state, and local regulations.

Waste Characterization:

  • Corrosivity (D002): The original this compound is considered a corrosive hazardous waste. The treatment process described above is designed to remove this characteristic.

  • Toxicity: The final solution contains sodium salts of 5-phenyl-2-thiophenecarboxylate and chloride, which are generally not listed as hazardous. However, the generator of the waste is ultimately responsible for its correct characterization.[10]

Regulatory Framework:

  • The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10]

  • Hazardous waste regulations allow for the on-site elementary neutralization of waste that is hazardous only due to its corrosive characteristic, often without requiring a specific permit.

  • Always document the neutralization procedure, including the initial amount of waste, the amount of neutralizing agent used, and the final pH.

G cluster_1 Waste Management Decision is_corrosive Is waste hazardous for corrosivity ONLY? can_neutralize Can it be safely neutralized in-lab? is_corrosive->can_neutralize Yes haz_waste Collect for EHS Pickup as Hazardous Waste is_corrosive->haz_waste No (e.g., contains heavy metals) neutralize Perform Hydrolysis & Neutralization Protocol can_neutralize->neutralize Yes can_neutralize->haz_waste No check_pH Is final pH within sewer limits? neutralize->check_pH sewer Dispose to Sanitary Sewer (with copious water) check_pH->sewer Yes check_pH->haz_waste No

Caption: Decision logic for managing acyl chloride waste.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or outside of a fume hood, call your institution's emergency number.

  • For small spills inside a fume hood, cover the spill with a dry, inert absorbent material such as sand or sodium carbonate (soda ash).[11] Do NOT use water or combustible absorbents.

  • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

First Aid:

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

References

  • U.S. Environmental Protection Agency. (1998). Deletion of Hydrochloric Acid: Final Rule. Retrieved from [Link]

  • University of Pennsylvania, Office of Environmental Health and Radiation Safety. (2024). SOP: Water-Reactive Chemicals. Retrieved from [Link]

  • Syracuse University, Environmental Health & Safety Services. (2023). Laboratory Guidance Document: Water Reactive. Retrieved from [Link]

  • University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

  • University of California, Irvine, Environmental Health & Safety. (n.d.). Standard Operating Procedure: Water Reactive Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Auburn University, Risk Management & Safety. (n.d.). AU Lab Safety Sheets - Water Reactive Chemicals Overview. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

  • Division of Research Safety, University of Illinois. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]

  • Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.